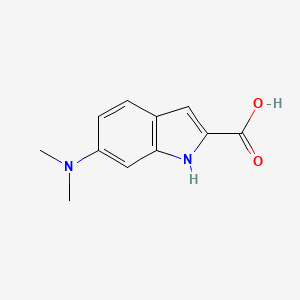

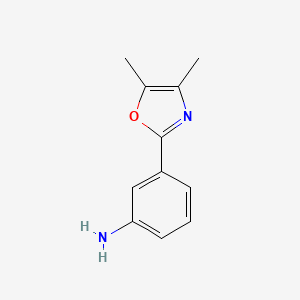

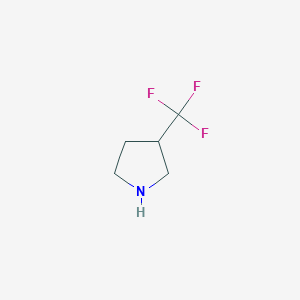

![molecular formula C11H8N2O B1336074 2-(Furan-2-yl)imidazo[1,2-a]pyridine CAS No. 28795-36-0](/img/structure/B1336074.png)

2-(Furan-2-yl)imidazo[1,2-a]pyridine

概要

説明

2-(Furan-2-yl)imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This particular compound also features a furan ring attached to the imidazole ring, making it a subject of interest due to its potential biological activities and its use as a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves a multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the formation of fully substituted furans . Another method is a metal-free three-component domino reaction using 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, which allows for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives . Additionally, moderate pressure synthesis has been used to convert 3-imidazo[1,2-a]pyridinylidene furan-2-ones into pyrrol-2-one analogues, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a closely related compound, has been elucidated using single-crystal X-ray diffraction. This analysis revealed the molecular geometry in the solid state and the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including methylation, which yields isomeric methylated products. Electrophilic substitution reactions such as nitration, bromination, sulfation, formylation, and acylation can occur on either the furan or pyridine rings, depending on the reaction conditions. Quaternization with methyl iodide can also lead to the formation of N-methylpyridinium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of substituents on the imidazopyridine system and the furan ring can significantly alter their antibacterial properties, as demonstrated by a series of derivatives synthesized to investigate these effects . The crystal structure analysis of a related compound provides insights into the density and molecular interactions that may influence the physical properties of these compounds .

科学的研究の応用

Novel Synthesis Methods

- An innovative metal-free three-component reaction has been developed for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method shows excellent functional group tolerance and efficiency (Cui et al., 2018).

- A study discusses the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine and its derivatives, demonstrating its potential in creating isomeric compounds (El’chaninov et al., 2014).

Applications in Organic Synthesis

- Research into N,N-substituted imidazo[1,5-a]pyridine carbenes, specifically imidazo[1,5-a]pyridin-3-ylidenes, led to a new approach for synthesizing fully substituted furans, which are challenging to access by other methods (Pan et al., 2010).

- A study on the synthesis of imidazo[1,2- a] pyridines from methyl or methylene ketones and subsequent iodination of these compounds expands the scope of functionalization in this area (Saldabol & Giller, 1976).

Therapeutic Potential

- A novel synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt demonstrated potential antiprotozoal activity (Ismail et al., 2004).

- The imidazo[1,2-a]pyridine scaffold has been recognized for its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, and antileishmanial activities (Deep et al., 2016).

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine cores, including “2-(Furan-2-yl)imidazo[1,2-a]pyridine”, have increasing importance in the pharmaceutical industry . They have a broad range of biological and pharmacological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring their potential in various therapeutic applications.

作用機序

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to have various molecular mechanisms in the treatment of diseases .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to affect various pathways, including the pi3k/akt/mtor signaling pathway .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to have various effects, including induced cell cycle arrest and activation of caspase-3 .

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Molecular Mechanism

It has been suggested that imidazo[1,2-a]pyridine derivatives can be used in the development of covalent inhibitors . This suggests that 2-(Furan-2-yl)imidazo[1,2-a]pyridine may interact with biomolecules in a covalent manner, potentially leading to changes in gene expression or enzyme activity.

特性

IUPAC Name |

2-(furan-2-yl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDJEDFUSPSLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412797 | |

| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28795-36-0 | |

| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)